Documented In Vivo Efficacy of Final Therapeutic Conjugates Derived Exclusively from the 3-Amino Isomer
The target compound is the sole documented precursor to conjugate 18b, which demonstrated profound in vivo antitumor efficacy. The lead compound 18b, synthesized from the 3-amino isomer, significantly suppressed the growth of multiple human tumor xenografts in animal models [1]. Its regioisomer, the 4-amino variant, has no such published in vivo efficacy data for its derived conjugates in peer-reviewed studies, representing a critical evidence gap for translational research .
| Evidence Dimension | In Vivo Xenograft Growth Suppression (Tumor Volume) of Derived Lead Compound |
|---|---|
| Target Compound Data | Compound 18b (derived from 3-amino isomer) potently suppressed growth of HCT-116, PC3, and H460 xenografts. Combination with 5-fluorouracil led to near-complete suppression of HCT-116 xenografts [1]. |
| Comparator Or Baseline | N-(4-Aminophenyl)-3-morpholinopropanamide (CAS 462068-45-7). No peer-reviewed publications report in vivo xenograft efficacy for conjugates derived from this isomer . |
| Quantified Difference | Documented in vivo efficacy vs. no published in vivo data for comparator-based conjugates. |
| Conditions | In vivo human tumor xenograft models (HCT-116 colon cancer, PC3 prostate cancer, H460 lung cancer) in mice, with and without 5-FU co-treatment [1]. |
Why This Matters
For drug discovery teams, building on a scaffold with validated in vivo proof-of-concept is critical for lead optimization; the 4-amino isomer lacks this de-risked translational data.
- [1] Tala, S. D.; Ou, T. H.; Lin, Y. W.; Tala, K. S.; Chao, S. H.; Wu, M. H.; Tsai, T. H.; Kakadiya, R.; Suman, S.; Chen, C. H.; Lee, T. C.; Su, T. L. Design and synthesis of potent antitumor water-soluble phenyl N-mustard-benzenealkylamide conjugates via a bioisostere approach. Eur. J. Med. Chem. 2014, 76, 155-169. View Source
